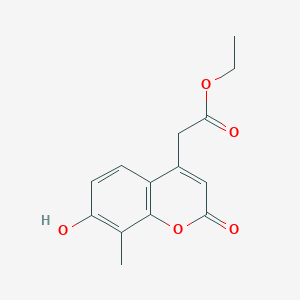
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely found in nature, particularly in green plants, fungi, and bacteria
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of a catalyst such as concentrated sulfuric acid . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the coumarin ring structure. The reaction conditions often require controlled temperatures and the use of solvents like acetone or ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo derivatives, while reduction of the carbonyl group can produce 2-hydroxy derivatives .
Aplicaciones Científicas De Investigación
Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ethyl (7-hydroxy-8-methyl-2-oxo-2H-1-benzopyran-4-yl)acetate include:
Methyl (7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Similar structure with a methyl ester group instead of an ethyl ester group.
Ethyl coumarin-3-carboxylate: Another coumarin derivative with a carboxylate group at the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
92191-22-5 |
|---|---|
Fórmula molecular |
C14H14O5 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
ethyl 2-(7-hydroxy-8-methyl-2-oxochromen-4-yl)acetate |
InChI |
InChI=1S/C14H14O5/c1-3-18-12(16)6-9-7-13(17)19-14-8(2)11(15)5-4-10(9)14/h4-5,7,15H,3,6H2,1-2H3 |
Clave InChI |
KIQDMHBVZLXHET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)
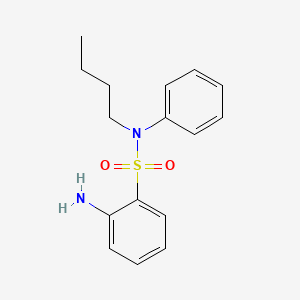

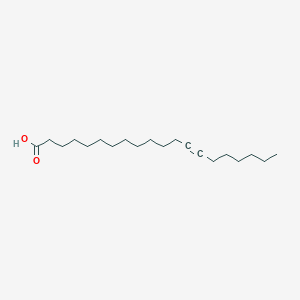
![1,1'-[1-Bromo-2-(2-phenoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14356467.png)

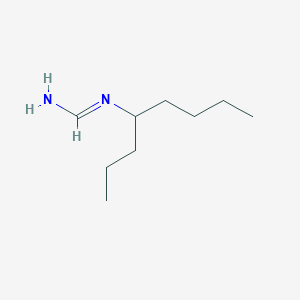
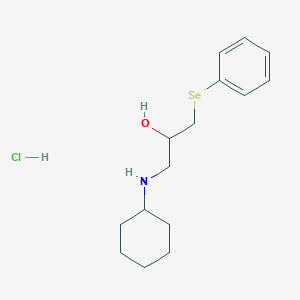
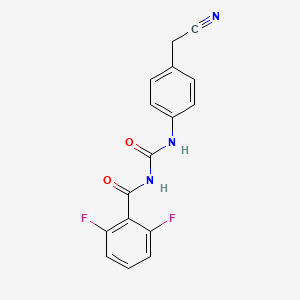
![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
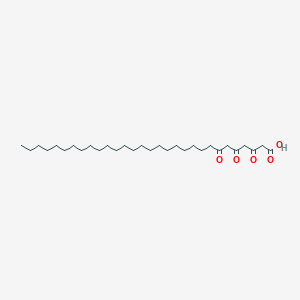
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
